Asocainol hydrochloride is classified as a therapeutic agent with potential applications in various medical fields. It is derived from natural sources and is often used in the development of diagnostic and therapeutic agents. The International Nonproprietary Name (INN) for asocainol is recognized in pharmacological literature, indicating its significance in drug development and therapeutic applications .
The synthesis of asocainol hydrochloride involves multiple steps that can vary based on the desired purity and yield. One common method includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, maintaining a controlled temperature during reaction can significantly influence the product's characteristics .
The molecular structure of asocainol hydrochloride can be described using its chemical formula and structural representation. Asocainol features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of functional groups such as hydroxyl (-OH) or amine (-NH2) groups contributes to its pharmacological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to elucidate the molecular structure and confirm the identity of synthesized asocainol hydrochloride .
Asocainol hydrochloride participates in various chemical reactions that can modify its structure or enhance its therapeutic properties:
Understanding these reactions is crucial for developing new derivatives with improved efficacy or reduced side effects .
The mechanism of action of asocainol hydrochloride involves interaction with specific biological targets within the body:
Research indicates that understanding these mechanisms can lead to better therapeutic strategies involving asocainol .
Asocainol hydrochloride exhibits various physical and chemical properties that are essential for its application:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess these properties .
Asocainol hydrochloride has diverse applications in scientific research and medicine:
The versatility of asocainol hydrochloride makes it a valuable compound in both academic research and clinical practice .
Asocainol hydrochloride represents a chemically distinct antiarrhythmic agent that emerged during the 1980s as part of efforts to develop compounds with novel electrophysiological profiles. This synthetic molecule (chemical name: 5H-Dibenz[d,f]azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-(2-phenylethyl)-, hydrochloride) exerts its therapeutic effects through simultaneous modulation of cardiac sodium and calcium currents, distinguishing it from conventional antiarrhythmics that predominantly target single ion channels [5] [8]. With the molecular formula C₂₇H₃₂ClNO₃ and a molecular weight of 454.01 g/mol, asocainol hydrochloride exhibits structural complexity that underlies its unique pharmacodynamic properties [3] [9]. Research indicates it occupies an intermediate position between specific calcium antagonists and predominantly sodium-blocking agents, making it a compelling subject for pharmacological investigation despite its limited clinical adoption to date [2].
The development of asocainol hydrochloride emerged from systematic investigations into compounds that could simultaneously modulate multiple cardiac ion channels. First described in the scientific literature in 1984, asocainol was designed to address limitations of existing antiarrhythmics by integrating sodium- and calcium-channel blocking properties within a single molecular entity [2]. Preclinical studies demonstrated its synthesis through complex organic chemistry routes, resulting in a racemic mixture with the hydrochloride salt form enhancing solubility and stability [8] [9].
Electrophysiological characterization using isolated guinea pig papillary muscles revealed asocainol's concentration-dependent negative inotropic action, attributable primarily to inhibitory effects on slow calcium (Ca²⁺) influx. This depression of contractility consistently coincided with significant alterations in sodium (Na⁺)-mediated action potentials, evidenced by reduced overshoot, duration, and upstroke velocity (Vmax) [2]. These observations established that asocainol exerts dual inhibitory effects on both fast inward Na⁺ currents (typical of Class I antiarrhythmics) and slow Ca²⁺ influx (characteristic of Class IV agents) [7] [8].
Table 1: Fundamental Chemical Properties of Asocainol Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₂₇H₃₂ClNO₃ |
Molecular Weight | 454.01 g/mol |
CAS Number | 91574-89-9 |
IUPAC Name | 6,7,8,9-Tetrahydro-2,12-dimethoxy-7-methyl-6-(2-phenylethyl)-5H-dibenz[d,f]azonin-1-ol hydrochloride |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Conditions | Dry, dark, 0-4°C (short-term); -20°C (long-term) |
Further investigations demonstrated asocainol's ability to suppress barium (Ba²⁺)-induced ventricular autorhythmicity, an experimental model of slow-channel-dependent ectopic pacemakers [2]. This antiarrhythmic efficacy across multiple experimental models and species highlighted its therapeutic potential through combined electrophysiological mechanisms not present in conventional single-channel blockers [5] [8]. The drug's dual-channel antagonism was further confirmed by its suppression of magnesium (Mg²⁺)-induced membrane activity, revealing additional inhibitory effects beyond Na⁺ and Ca²⁺ channels [2].
Table 2: Key Experimental Findings on Asocainol's Electrophysiological Actions
Experimental Model | Observed Effects |
---|---|
Guinea pig papillary muscle | Concentration-dependent negative inotropy; reduced action potential overshoot and duration |
Partially depolarized myocardium | Reduced Ca²⁺-dependent contractile force; decreased upstroke velocity of Ca²⁺-mediated action potentials |
Ba²⁺-induced autorhythmicity | Complete abolition of slow-channel-dependent ectopic pacemaker activity |
Mg²⁺-induced membrane activity | Significant suppression of membrane responses |
Multiple species arrhythmia models | Effective antiarrhythmic action across various induced arrhythmias |
The mechanistic basis for asocainol's dual activity resides in its interaction with different channel states: it binds to open Na⁺ channels (characteristic of Class IA/IC drugs) while also blocking L-type Ca²⁺ channels during their activated state [2] [10]. This dual blocking capacity translates to simultaneous depression of fast-response tissue (dependent on Na⁺ channels) and slow-response tissue (dependent on Ca²⁺ channels), particularly affecting the atrioventricular node where both channel types contribute significantly to conduction [5] [10]. Unlike conventional calcium blockers such as verapamil, asocainol's additional sodium-channel blockade extends its antiarrhythmic efficacy to ventricular myocardium, while its calcium antagonism provides rate-controlling effects on nodal tissue [2].
The Vaughan-Williams classification system categorizes antiarrhythmic drugs into four primary classes based on their dominant mechanism of action: Class I (sodium channel blockers), Class II (beta-adrenergic receptor blockers), Class III (potassium channel blockers), and Class IV (calcium channel blockers) [1] [6]. This framework, while clinically useful, faces significant limitations when classifying agents with multi-channel actions like asocainol hydrochloride. The drug's simultaneous inhibition of both sodium and calcium channels creates a classification challenge as it shares properties with both Class I and Class IV agents without fitting exclusively into either category [5] [8].
Table 3: Comparative Electrophysiological Effects of Antiarrhythmic Classes vs. Asocainol
Vaughan-Williams Class | Primary Mechanism | Effect on AP Phase 0 | Effect on AP Duration | Conduction Effects |
---|---|---|---|---|
IA | Moderate Na⁺ blockade | Moderate reduction | Increase | Moderate conduction slowing |
IB | Weak Na⁺ blockade | Minimal reduction | Decrease | Minimal conduction slowing |
IC | Strong Na⁺ blockade | Marked reduction | No change | Significant conduction slowing |
II | β-adrenergic blockade | Indirect reduction | No change/minor increase | Decreases SA/AV nodal conduction |
III | K⁺ blockade | Minimal reduction | Marked increase | Variable effects |
IV | Ca²⁺ blockade | Reduction in slow fibers | No change/minor increase | Decreases SA/AV nodal conduction |
Asocainol | Mixed Na⁺/Ca²⁺ blockade | Moderate reduction | Variable effect | SA/AV nodal + myocardial slowing |
Asocainol's sodium channel blocking properties align it with Class I drugs, particularly the subclass IA agents (quinidine, procainamide) in its ability to reduce the slope of phase 0 depolarization and decrease conduction velocity [1] [10]. This Na⁺ channel blockade manifests as reduced action potential overshoot and decreased maximum upstroke velocity (Vmax) in ventricular myocardium, consistent with use-dependent blockade observed in Class I agents [2] [10]. Simultaneously, its calcium channel antagonism produces effects characteristic of Class IV drugs: decreased slow fiber conduction, reduced contractility, and depression of pacemaker activity in sinoatrial (SA) and atrioventricular (AV) nodes [1] [7]. This dual-channel inhibition enables asocainol to prolong the effective refractory period through both sodium-channel-mediated conduction slowing and calcium-channel-mediated action potential duration modulation [2] [5].
The pharmacological profile of asocainol hydrochloride demonstrates significant parallels to amiodarone (a recognized multi-channel blocker classified broadly as Class III), though with important distinctions. While amiodarone incorporates additional potassium channel blockade and beta-adrenergic inhibition, asocainol's actions remain predominantly focused on Na⁺ and Ca²⁺ channels without significant K⁺ channel effects [1] [6]. This specific dual-channel blockade positions asocainol as bridging the therapeutic gap between pure sodium-channel blockers (effective for atrial and ventricular arrhythmias) and calcium-channel blockers (effective for nodal tachycardias) [5] [8].
Table 4: Asocainol's Position Bridging Vaughan-Williams Classes
Feature | Class I Characteristics | Class IV Characteristics | Asocainol's Combined Profile |
---|---|---|---|
Primary target tissues | Atria, Ventricles, Purkinje fibers | SA node, AV node | All cardiac tissues |
Dominant ion effect | ↓ Na⁺ influx (fast channels) | ↓ Ca²⁺ influx (slow channels) | ↓ Na⁺ + ↓ Ca²⁺ influx |
Action potential effect | Decreased phase 0 slope | Decreased phase 0 in slow fibers | Decreased phase 0 in all fibers |
ECG manifestations | QRS widening | PR prolongation | QRS widening + PR prolongation |
Inotropic effect | Minimal to moderate reduction | Marked reduction | Significant negative inotropy |
Therapeutic strengths | Ectopic focus suppression | Nodal conduction control | Dual suppression of ectopic + reentry mechanisms |
This dual classification has important implications for Asocainol's potential antiarrhythmic applications. Its sodium-channel blocking capacity suggests efficacy against re-entrant arrhythmias in atrial and ventricular myocardium, while its calcium-channel antagonism indicates utility in controlling ventricular response rates during supraventricular tachyarrhythmias [5] [10]. Experimental studies confirm this broad-spectrum potential, demonstrating asocainol's effectiveness in suppressing both atrial and ventricular arrhythmia models through its combined actions [2] [8]. The drug's ability to suppress Ba²⁺-induced ventricular autorhythmicity—a model of slow-channel-dependent ectopic activity—further demonstrates its unique positioning across the traditional Vaughan-Williams categories [2].
The classification challenges presented by asocainol highlight inherent limitations in the Vaughan-Williams system, particularly regarding agents with multiple primary mechanisms of action. While newer classification systems have been proposed to address these limitations—including those based on the channel, receptor, and transporter targets—the Vaughan-Williams framework remains dominant in clinical practice [1] [6]. Asocainol hydrochloride thus serves as a compelling example of why contemporary antiarrhythmic drug classification requires flexibility to accommodate multi-channel agents whose therapeutic benefits derive from integrated electrophysiological effects rather than single-channel dominance [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1